2,4,6-Trifluorobenzenesulphonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOYFPLTVBANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4,6 Trifluorobenzenesulphonamide and Its Advanced Analogues
Classical and Established Synthetic Routes
Traditional synthetic pathways to 2,4,6-trifluorobenzenesulphonamide primarily rely on the reactivity of sulfonyl chlorides and the strategic application of classic reactions like the Sandmeyer reaction.
Synthesis from Corresponding Sulfonyl Chlorides
The conversion of 2,4,6-trifluorobenzenesulphonyl chloride to its corresponding sulphonamide is a cornerstone of its synthesis. This transformation is typically achieved through reactions with ammonia (B1221849) or primary amines.
The reaction of benzenesulfonyl chloride with primary and secondary amines leads to the formation of sulphonamides. byjus.com Specifically, reacting benzenesulfonyl chloride with a primary amine yields an N-substituted benzenesulfonyl amide. byjus.com
| Reactant 1 | Reactant 2 | Product |
| 2,4,6-Trifluorobenzenesulphonyl Chloride | Ammonia | This compound |
| Benzenesulfonyl Chloride | Primary Amine | N-substituted benzenesulfonyl amide |
| Benzenesulfonyl Chloride | Secondary Amine | N,N-disubstituted benzenesulfonyl amide |
The synthesis of the crucial precursor, 2,4,6-trifluorobenzenesulphonyl chloride, can be accomplished through methods such as a novel Sandmeyer-type reaction. This involves using feedstock anilines and a stable sulfur dioxide surrogate in the presence of hydrochloric acid and a copper catalyst. nih.gov This method has proven to be scalable, with successful synthesis demonstrated on a 20-gram scale, yielding the corresponding heterocyclic sulfonyl chloride in high yield and purity. nih.gov
Sandmeyer Reaction Applications in Fluorinated Benzenesulphonamide Synthesis
The Sandmeyer reaction is a versatile tool for synthesizing aryl halides from aryl diazonium salts, utilizing copper salts as catalysts. wikipedia.orgbyjus.com This reaction provides a pathway to introduce halogens, as well as other functional groups, onto an aromatic ring. byjus.comwikipedia.org While the classic Sandmeyer reaction is used for chlorination, bromination, and cyanation, a related method, the Balz-Schiemann reaction, is employed for fluorination. byjus.comwikipedia.org This reaction involves treating an arenediazonium chloride with fluoroboric acid to precipitate an arene diazonium fluoroborate, which upon heating, decomposes to yield the aryl fluoride (B91410). byjus.com The Sandmeyer reaction and its variations are valuable because they allow for substitution patterns that are not achievable through direct substitution. organic-chemistry.org
Considerations for Selectivity and Yield Optimization
Optimizing the selectivity and yield in the synthesis of this compound and its analogues is critical. In the Sandmeyer-type synthesis of sulfonyl chlorides, the reaction conditions, including the catalyst and reagents, are carefully controlled. For instance, a study on the DABSO Sandmeyer procedure involved optimizing conditions by testing various copper catalysts and reaction times to maximize the conversion and purity of the desired sulfonyl chloride. nih.gov
Modern and Advanced Fluorination Strategies
Recent advancements in synthetic chemistry have led to the development of modern fluorination techniques that offer improved efficiency and selectivity. numberanalytics.com These methods are crucial for the synthesis of complex fluorinated molecules.
Transition metal-catalyzed fluorination has become a powerful method for creating fluorinated aromatics. numberanalytics.com Catalysts based on palladium and copper are commonly used to facilitate these reactions. numberanalytics.combeilstein-journals.org For instance, palladium-catalyzed fluorination can be achieved using aryl halides or triflates as starting materials. numberanalytics.com
Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their ease of handling and broad applicability. numberanalytics.commdpi.com These reagents have been successfully employed in the fluorination of various organic compounds, including aromatic and heterocyclic systems. beilstein-journals.orgrsc.org
Photocatalysis has also emerged as a mild and selective method for fluorination. numberanalytics.com This technique uses light to initiate the fluorination process, often employing a photocatalyst to generate reactive fluorine species. numberanalytics.com
| Strategy | Catalyst/Reagent | Substrate | Key Features |
| Transition Metal-Catalyzed Fluorination | Palladium, Copper | Aryl Halides, Aryl Triflates | High efficiency and specificity. numberanalytics.combeilstein-journals.org |
| Electrophilic Fluorination | Selectfluor, NFSI | Aromatic and Heterocyclic Compounds | Broad applicability and operational simplicity. numberanalytics.commdpi.com |
| Photocatalytic Fluorination | Photocatalyst | Arenes, Heteroarenes | Mild reaction conditions and high selectivity. numberanalytics.com |
Electrophilic Fluorination of Benzenesulphonamide Precursors
Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center on an aromatic ring. wikipedia.org However, the direct trifluorination of the parent benzenesulphonamide molecule to achieve the 2,4,6-substitution pattern is challenging. The sulphonamide group (-SO₂NH₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. Therefore, achieving the desired 2,4,6-trifluoro pattern necessitates multi-step strategies, often involving the fluorination of a more reactive precursor before the formation of the sulphonamide group.
Utilization of N-F Reagents (e.g., N-Fluorobenzenesulphonimide)
Modern electrophilic fluorination heavily relies on reagents containing a nitrogen-fluorine (N-F) bond, which are generally safer and more selective than alternatives like elemental fluorine. wikipedia.orgchemrxiv.org These reagents act as a source of an electrophilic fluorine atom ("F⁺"). Among the most common and effective are N-fluorosulphonimides, such as N-Fluorobenzenesulphonimide (NFSI). wikipedia.orgrsc.org
N-F reagents operate by delivering a fluorine cation equivalent to an electron-rich aromatic ring. The reactivity of these reagents can be tuned by altering the electronic environment around the nitrogen atom. For instance, the presence of strong electron-withdrawing groups on the nitrogen enhances the electrophilicity of the fluorine atom. wikipedia.org
Table 1: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Acronym | Structure | Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulphonimide | NFSI | (C₆H₅SO₂)₂NF | Highly effective, commercially available, widely used for fluorinating a variety of aromatic compounds. rsc.org |
| Selectfluor® | F-TEDA-BF₄ | [CH₂(CH₂)₂N⁺CH₂F] (BF₄⁻)₂ | A cationic reagent, very powerful and efficient for fluorinating even less reactive aromatic substrates. researchgate.net |
A plausible synthetic route using this methodology would involve the electrophilic fluorination of a precursor like 1,3,5-tribromoaniline, where the amino group activates the ring and directs the fluorinating agent to the ortho and para positions, followed by diazotization and subsequent conversion to the sulphonyl chloride and then to the sulphonamide.
Regioselectivity Control in Fluorination Reactions
Achieving the specific 2,4,6-trifluorination pattern is a matter of controlling the regioselectivity of the C-H fluorination reaction. This control is dictated by several factors:
Directing Groups: The substituents already present on the aromatic ring have the most significant influence. Strong activating groups (e.g., -NH₂, -OH) direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups (like -SO₂NH₂) direct to the meta position.
Catalysis: Transition metal catalysts, such as palladium and zirconium, can be used to direct the fluorination to a specific C-H bond. rsc.org This is often achieved by using a directing group on the substrate that coordinates to the metal center, bringing the catalyst and the C-H bond into proximity for selective fluorination. For example, a pyrazole-directed C-H fluorination using a palladium catalyst and NFSI has been demonstrated. rsc.org
Reaction Conditions: The choice of solvent, temperature, and the specific N-F reagent can also influence the outcome and selectivity of the fluorination reaction.
Nucleophilic Aromatic Substitution (SNAr) for Diverse Fluorination Patterns
Nucleophilic aromatic substitution (SNAr) is a powerful alternative for synthesizing highly fluorinated aromatic compounds. This mechanism is particularly effective for aromatic rings that are electron-deficient. core.ac.uk The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk
Directed SNAr for Trifluorinated Systems
The synthesis of this compound via SNAr would typically start with a precursor that has good leaving groups, such as chlorine atoms, at the 2, 4, and 6 positions. A plausible starting material would be 2,4,6-trichlorobenzenesulphonamide. The reaction involves treating this precursor with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures.
The SNAr mechanism is highly dependent on the electronic nature of the substrate. The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex.
Influence of Activating and Directing Groups
In the context of SNAr, the sulphonamide group (-SO₂NH₂) plays a critical role as a strong activating group. Its electron-withdrawing nature through both resonance and inductive effects significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
The activating and directing effects of common groups in SNAr reactions are summarized below:
Table 2: Influence of Substituents on SNAr Reactions
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Strongly Activating | Ortho, Para |
| -SO₂NH₂ | Strong Electron-Withdrawing | Strongly Activating | Ortho, Para |
| -CN | Strong Electron-Withdrawing | Strongly Activating | Ortho, Para |
| -Cl, -Br, -I | Inductive Electron-Withdrawing | Activating | Ortho, Para |
| -CH₃ | Electron-Donating | Deactivating | N/A |
The sulphonamide group activates the ortho (2, 6) and para (4) positions for nucleophilic attack. Therefore, in a molecule like 2,4,6-trichlorobenzenesulphonamide, all three chlorine atoms are activated for substitution by fluoride ions, making the synthesis of the desired this compound via this route highly efficient.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold serves as a versatile platform for further chemical modification, allowing for the synthesis of a wide range of advanced analogues. Functionalization can occur at two primary sites: the sulphonamide nitrogen and the aromatic ring itself.
Functionalization at the Sulphonamide Nitrogen: The hydrogen atoms on the sulphonamide nitrogen are acidic and can be removed by a base. The resulting anion is a good nucleophile and can react with various electrophiles.
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) can yield N-alkylated or N,N-dialkylated sulphonamides. Water-soluble iridium complexes have also been shown to catalyze the N-alkylation of sulphonamides with alcohols. rsc.org
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.
Functionalization at the Aromatic Ring: The three fluorine atoms on the aromatic ring are activated by the potent electron-withdrawing sulphonamide group, making them susceptible to displacement by strong nucleophiles via another SNAr reaction. The regioselectivity of this substitution would depend on the relative activation of the fluorine atoms and the nature of the incoming nucleophile. Typically, the fluorine atom at the para-position (C4) is the most activated and would be substituted first, followed by the ortho-positions (C2, C6).
This reactivity allows for the introduction of a variety of functional groups:
Alkoxy or Aryloxy groups: Reaction with alkoxides or phenoxides.
Amino groups: Reaction with ammonia or amines. researchgate.netnih.gov
Thiol groups: Reaction with thiols. researchgate.net
This dual reactivity makes this compound a valuable building block for creating complex molecules with tailored properties for various applications in medicinal chemistry and materials science.
N-Alkylation and N-Arylation Strategies
Modification of the sulfonamide nitrogen atom through alkylation and arylation introduces molecular diversity, allowing for the fine-tuning of the compound's properties.
The selective functionalization of the sulfonamide nitrogen is a key step in the synthesis of advanced analogues. One common approach involves the deprotonation of the sulfonamide N-H bond with a suitable base, followed by reaction with an electrophile, such as an alkyl or aryl halide. The choice of base and reaction conditions is critical to avoid competing reactions and ensure high yields.
Recent advancements have focused on developing milder and more selective methods. For instance, photocatalytic approaches have emerged as powerful tools for the late-stage functionalization of sulfonamides. acs.orgnih.gov These methods often proceed via the formation of N-sulfonylimines, which can then be converted to sulfonyl radical intermediates under photocatalytic conditions. acs.orgnih.gov This strategy allows for the introduction of a wide range of functional groups with high chemoselectivity. acs.org
Another strategy involves the use of hypervalent iodine reagents to mediate the transfer of NH groups. For example, the combination of ammonium (B1175870) carbamate (B1207046) and PhI(OAc)₂ has been used for the NH transfer to sulfinamides to form NH sulfonimidamides. mdpi.com This method is notable for its mild conditions and tolerance of various functional groups. mdpi.com
The following table summarizes selected methods for the selective functionalization of the sulfonamide nitrogen:
| Reagent/Catalyst | Reaction Type | Product | Reference |
| Base, Alkyl/Aryl Halide | N-Alkylation/N-Arylation | N-substituted sulfonamide | N/A |
| Photocatalyst, N-sulfonylimine | Radical Functionalization | Functionalized sulfone | acs.orgnih.gov |
| Ammonium carbamate, PhI(OAc)₂ | NH Transfer | NH Sulfonimidamide | mdpi.com |
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the N-derivatization of sulfonamides. Transition metal catalysis, particularly with copper and palladium, has been extensively explored for N-arylation reactions. organic-chemistry.org For instance, copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles and amines with arylboronic acids at room temperature without the need for a base. organic-chemistry.org Similarly, copper(I) bromide has been shown to be an effective catalyst for the N-arylation of azoles with aryl halides under mild conditions. organic-chemistry.org
N-Heterocyclic carbenes (NHCs) have also emerged as versatile catalysts in organic synthesis. researchgate.net In the context of sulfonamide functionalization, NHC-catalyzed reactions of transiently formed N-sulfonylimines can lead to the reductive deamination of sulfonamides to sulfinates. researchgate.net This approach is tolerant of a wide array of functional groups, making it suitable for late-stage derivatization of complex molecules. researchgate.net
The table below highlights some catalytic approaches for N-derivatization:
| Catalyst | Ligand | Base | Reactant | Product | Reference |
| Copper(I) oxide | - | - | Arylboronic acid | N-arylated sulfonamide | organic-chemistry.org |
| Copper(I) bromide | - | - | Aryl halide | N-arylated sulfonamide | organic-chemistry.org |
| Palladium | SIPr | tBuONa | Aryl halide | N-arylated heterocycle | N/A |
| NHC | - | - | N-sulfonylimine | Sulfinate | researchgate.net |
Further Aromatic Functionalization and Substitutions
Beyond modifications at the sulfonamide nitrogen, the aromatic ring of this compound presents opportunities for further functionalization. The electron-withdrawing nature of the fluorine atoms and the sulfonamide group influences the reactivity of the aromatic ring, making it susceptible to certain types of reactions.
Late-stage functionalization strategies are particularly valuable for modifying complex molecules. nih.gov One such strategy involves a C-H functionalization/sulfination sequence to introduce sulfonyl groups into arenes. nih.govresearchgate.net This two-step process often utilizes a palladium catalyst and a source of SO₂²⁻, such as sodium hydroxymethanesulfinate (Rongalite). nih.govresearchgate.net
Another approach for aromatic functionalization is nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atoms in this compound can potentially be displaced by various nucleophiles. The rate of SNAr reactions is often accelerated by the high electronegativity of fluorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov
The development of site-selective C-H functionalization methods is a major focus in modern organic synthesis. researchgate.net By using appropriate directing groups and catalysts, it is possible to achieve regioselective functionalization of the aromatic ring. researchgate.net For example, rhodium(III) catalysts have been used to control the site-selectivity of C-H carbenoid functionalization of aryl sulfonamides containing N-heterocycles. researchgate.net
Synthesis of Complex Architectures and Oligomers Incorporating the Scaffold
The this compound scaffold can serve as a building block for the construction of more complex molecular architectures and oligomers. The synthesis of such structures often relies on iterative coupling reactions.
For example, methods developed for polypeptide chemistry have been adapted for the synthesis of oligomers related to nylon 6. rsc.org This approach involves the use of protected amino acid derivatives and standard coupling reagents to build the oligomer chain in a stepwise manner. rsc.org
In the realm of organoboron chemistry, hydroboration reactions have been employed for the oligomerization of alkynyl-appended diboranes(4). nih.gov This method allows for the creation of organoborane oligomers containing electron-precise B-B bonds. nih.gov While not directly involving the this compound scaffold, these synthetic strategies for oligomer synthesis could potentially be adapted.
The development of methods for the controlled synthesis of oligomers with well-defined structures is an active area of research, driven by the desire to create new materials with tailored properties.
Reactivity and Reaction Mechanisms of 2,4,6 Trifluorobenzenesulphonamide
Nucleophilic Reaction Pathways
The electron-poor nature of the trifluorinated ring makes nucleophilic reactions the primary mode of reactivity for 2,4,6-Trifluorobenzenesulphonamide. These reactions can occur at two main sites: the sulfonamide nitrogen and the aromatic ring itself.
Reactivity at the Sulfonamide Nitrogen toward Electrophiles
The nitrogen atom of the sulfonamide group in this compound is generally considered to be poorly nucleophilic. This reduced nucleophilicity is a result of the powerful electron-withdrawing effect of the adjacent sulfonyl (SO₂) group, which delocalizes the nitrogen's lone pair of electrons. Furthermore, the three fluorine atoms on the benzene (B151609) ring inductively withdraw additional electron density, further diminishing the nitrogen's ability to act as a nucleophile.
However, the sulfonamide proton (N-H) is rendered significantly acidic by these same electron-withdrawing effects. This allows for easy deprotonation by a base to form the corresponding sulfonamide anion. This anion is a much more potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acylating agents, in N-alkylation or N-acylation reactions. acs.orgnih.govrsc.org While sulfonamides bearing electron-withdrawing aryl groups can be less reactive, the use of a suitable base or catalyst facilitates these transformations. acs.org
Table 1: General Reactivity at the Sulfonamide Nitrogen
| Reaction Type | Reactivity of -SO₂NH₂ | Reactivity of -SO₂NH⁻ (Anion) | Typical Electrophiles |
|---|---|---|---|
| N-Alkylation | Low | High | Alkyl Halides (e.g., R-Br, R-I) |
| N-Acylation | Low | High | Acyl Chlorides (e.g., R-COCl) |
Aromatic Nucleophilic Substitution Reactions on the Trifluorinated Ring
Nucleophilic Aromatic Substitution (SₙAr) is the hallmark reaction of this compound. Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups ortho and/or para to a leaving group dramatically accelerates the reaction. libretexts.org In this compound, the sulphonamide group and the fluorine atoms all serve as powerful activating groups for SₙAr, making the ring a prime substrate for such transformations. uomustansiriyah.edu.iq
The displacement of a fluorine atom from the ring typically proceeds via a two-step addition-elimination mechanism. libretexts.org
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing a fluorine leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.
Elimination of the Leaving Group: The aromaticity is restored in a fast, subsequent step where the fluoride (B91410) ion (F⁻) is eliminated, yielding the substituted product.
The stability of the Meisenheimer complex is crucial to the reaction's feasibility. The negative charge of the intermediate is effectively delocalized by the electron-withdrawing substituents, particularly those at the ortho and para positions relative to the site of attack. libretexts.org While the two-step mechanism is common, some theoretical studies on polyhalogenated systems suggest that the reaction can, in certain cases, proceed through a concerted (cSNAr) pathway where bond formation and bond cleavage occur in a single transition state without a stable intermediate. acs.org
In this compound, the potential leaving groups are the fluorine atoms at positions 2, 4, and 6. The sulphonamide group (-SO₂NH₂) acts as a powerful ortho, para-director for nucleophilic substitution. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the sulfonyl group through resonance when the nucleophile attacks at the ortho or para positions.
Substitution at the para-position (C4) is generally favored. This preference is attributed to two main factors:
Effective Resonance Stabilization: Attack at the para-position allows the negative charge to be delocalized directly onto the sulphonamide group, providing significant stabilization to the Meisenheimer complex.
Reduced Steric Hindrance: The para-position is sterically less hindered compared to the two ortho-positions (C2 and C6), which are adjacent to the bulky sulphonamide group.
Attack at an ortho-position also allows for resonance stabilization by the sulphonamide group, but it is generally less favored due to greater steric repulsion between the incoming nucleophile and the adjacent substituent.
Table 2: Regioselectivity in SₙAr of this compound
| Position of Attack | Leaving Group | Key Stabilizing Factor | Expected Outcome |
|---|---|---|---|
| para (C4) | F | Strong resonance stabilization from the para-SO₂NH₂ group; lower steric hindrance. | Major Product |
| ortho (C2, C6) | F | Resonance stabilization from the ortho-SO₂NH₂ group; higher steric hindrance. | Minor Product |
Electrophilic Reaction Pathways
Electrophilic Aromatic Substitution Limitations and Possibilities
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. The reactivity of this compound in EAS reactions is severely limited.
The benzene ring is strongly deactivated by the cumulative electron-withdrawing inductive effects of the three highly electronegative fluorine atoms and the sulphonamide group. msu.edumasterorganicchemistry.com These groups pull electron density away from the ring, making it highly electron-deficient (electrophilic) and thus repulsive to incoming electrophiles. For comparison, nitrobenzene, which has only one strong deactivating group, is about 10 million times less reactive than benzene and requires harsh reaction conditions for further substitution. uomustansiriyah.edu.iq The deactivating power of the substituents on this compound is significantly greater.
Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under normal or even moderately harsh conditions. The "possibility" of forcing such a reaction would theoretically require exceptionally powerful "super-electrophiles" and extreme conditions, which would likely lead to decomposition of the molecule. No common electrophilic aromatic substitution products of this compound are reported.
Radical Chemistry Involving this compound
The chemistry of aryl sulfonamides can involve radical intermediates, typically through the cleavage of the sulfur-nitrogen (S–N) bond. This bond is susceptible to homolytic cleavage under certain conditions, such as photolysis or in the presence of a suitable catalyst, to generate sulfonyl and aminyl radicals. rsc.orgnih.govnih.gov While specific research on the radical chemistry of this compound is not extensively documented, its reactivity can be inferred from the established behavior of related aryl sulfonamides.
The photolytic degradation of aryl sulfonamides has been shown to proceed via the homolytic cleavage of the S–N bond. rsc.orgrsc.org This process can be initiated by UV irradiation, leading to the formation of an aryl sulfonyl radical and an aminyl radical. nih.gov These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or intramolecular cyclizations. nih.govnih.gov For instance, photocatalytic methods have been developed to generate sulfonyl radicals from sulfonamides for use in late-stage functionalization reactions, where they can add to unsaturated bonds. nih.gov
In the case of this compound, the S–N bond would be the primary site for such radical fragmentation. The resulting 2,4,6-trifluorobenzenesulfonyl radical would be stabilized by the strong electron-withdrawing nature of the three fluorine atoms. The reaction mechanism is often initiated by an external energy source, like light, or a chemical initiator that facilitates the homolysis. Studies on related compounds have shown that N-centered radicals can be generated from sulfonamides and subsequently used to form new C-N bonds. acs.org The stability of the resulting radical intermediates and the reaction pathways are significantly influenced by the substituents on the aromatic ring.
Influence of Fluorine Substituents on Molecular Reactivity Profiles
The three fluorine atoms on the benzene ring of this compound are the dominant drivers of its chemical personality. They exert powerful electronic and steric effects that modulate the reactivity of both the aromatic ring and the sulphonamide functional group.
Electronic Effects of Multiple Fluorine Atoms
Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I) through the sigma bond network. nih.gov However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M). nih.gov In the case of fluorine, the -I effect overwhelmingly dominates the +M effect.
The presence of three fluorine atoms on the benzene ring, particularly at the ortho and para positions relative to the sulphonamide group, makes the aromatic ring significantly electron-deficient. bohrium.com This has several important consequences:
Acidity of N-H Protons: The strong inductive pull of the fluorine atoms withdraws electron density from the sulphonamide group. This stabilizes the conjugate base (the sulfonamidate anion) that forms upon deprotonation of the nitrogen. Consequently, this compound is expected to be a stronger acid (i.e., have a lower pKa) than its non-fluorinated counterpart, benzenesulphonamide. Studies on related fluorinated benzenesulfonamides have demonstrated that increasing the degree of fluorination leads to a significant increase in acidity. cas.cnresearchgate.net
Aromatic Ring Reactivity: The electron-poor nature of the trifluorinated ring deactivates it towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.
The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. libretexts.orgpharmacy180.com
| Substituent | σmeta | σpara |
|---|---|---|
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -NO2 | +0.71 | +0.78 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | +0.12 | -0.27 |
| -H | 0.00 | 0.00 |
Data sourced from various studies on Hammett constants. libretexts.orgresearchgate.net
| Compound | pKa |
|---|---|
| Benzenesulfonamide | 10.00 |
| 4-Fluorobenzenesulfonamide | 9.57 |
| 2,4-Difluorobenzenesulfonamide | 9.03 |
| 2,3,5,6-Tetrafluorobenzenesulfonamide | 7.81 |
This table illustrates the trend of increasing acidity (decreasing pKa) with increased fluorination, based on data for related benzenesulfonamides. researchgate.net
Steric Effects and Conformation-Reactivity Relationships
The placement of fluorine atoms at the 2- and 6- (ortho) positions introduces significant steric hindrance around the carbon-sulfur (C-S) bond. This steric crowding restricts the free rotation of the sulphonamide group relative to the plane of the benzene ring. researchgate.net
As a result, this compound is forced to adopt a specific, non-planar conformation. In many aryl sulfonamides, the preferred conformation involves the plane of the phenyl ring being staggered relative to the S-O bonds. researchgate.net For ortho-substituted compounds, this torsional angle is more rigidly defined. This conformational locking can have a significant impact on the molecule's ability to bind to target proteins or participate in reactions, as it pre-organizes the molecule into a particular shape.
| Molecule | Rotational Barrier (kJ/mol) | Method |
|---|---|---|
| 2,6-Difluorotoluene (Methyl Group Rotation) | 0.1487 | Experimental (Microwave Spectroscopy) |
| Atropisomeric Hydrazide (Aryl-N Rotation) | ~80-100 | Experimental (Dynamic HPLC) & Computational (DFT) |
| 9-(2,6-dimethylbenzyl)triptycene | >105 | Experimental (NMR) |
This table provides examples of rotational energy barriers in different molecular systems to illustrate the energy scales involved. The values are highly system-dependent. nih.govrsc.orgnih.gov
This restricted conformation, dictated by the ortho-fluorine atoms, is a critical feature of the molecule's structure-activity relationship. It reduces the conformational flexibility of the molecule, which can be advantageous in contexts like drug design by locking the molecule into a bioactive conformation. Hyperconjugative interactions between the C-F bonds and the sulfur atom's orbitals can also play a role in stabilizing specific conformations. nih.govnih.gov
Computational and Theoretical Investigations of 2,4,6 Trifluorobenzenesulphonamide
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 2,4,6-trifluorobenzenesulphonamide are fundamental to understanding its chemical behavior. Computational methods provide powerful tools to investigate these aspects at a molecular level.
Quantum Chemical Calculations for Electron Density Distribution
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the electron density distribution within the this compound molecule. These calculations would yield a three-dimensional map of electron density, highlighting regions of high and low electron concentration.
Key Insights from Electron Density Distribution Analysis would include:
Bonding Characteristics: The electron density along the bonds (e.g., C-S, S-N, S-O, C-F) would reveal the nature of these bonds (covalent, polar covalent).
Atomic Charges: Integration of the electron density around each atomic nucleus would provide partial atomic charges, indicating how the electrons are shared among the atoms. The high electronegativity of the fluorine and oxygen atoms would be expected to lead to significant negative partial charges on these atoms and positive charges on the adjacent carbon and sulfur atoms.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map is crucial for predicting sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential would likely be located around the oxygen and fluorine atoms, while positive potential would be expected near the hydrogen atoms of the sulfonamide group and the sulfur atom.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity. nih.govyoutube.com
Expected FMO Analysis Findings for this compound:
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely be localized on the benzene (B151609) ring and the nitrogen and oxygen atoms of the sulfonamide group, which are electron-rich regions. The energy of the HOMO is related to the molecule's ionization potential.
LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO would be expected to be distributed over the sulfonyl group and the fluorinated benzene ring, influenced by the electron-withdrawing effects of the fluorine and oxygen atoms. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing trifluorophenyl group would likely influence this gap.
A hypothetical table of FMO properties is presented below to illustrate the type of data that would be generated.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Value | Likely localized on the sulfonamide group and the aromatic ring, indicating nucleophilic character. |
| LUMO | Value | Likely distributed over the SO2 group and the fluorinated ring, indicating electrophilic character. |
| HOMO-LUMO Gap | Value | Indicates the chemical reactivity and kinetic stability of the molecule. |
Conformational Analysis and Dynamics
The three-dimensional shape and flexibility of this compound are crucial for its interactions with other molecules.
Density Functional Theory (DFT) Studies on Preferred Conformations
DFT calculations are a reliable method for determining the stable conformations of a molecule. researchgate.net By systematically rotating the rotatable bonds (primarily the C-S and S-N bonds), a potential energy surface can be generated.
Anticipated Results from DFT Conformational Analysis:
Rotational Barriers: The calculations would reveal the energy barriers to rotation around the C-S and S-N bonds.
Stable Conformers: The analysis would identify the lowest energy conformers, representing the most probable shapes of the molecule. For benzenesulfonamides, the orientation of the SO2NH2 group relative to the benzene ring is a key conformational feature. rsc.orgapolloscientific.co.uk The bulky fluorine atoms at the ortho positions would likely impose significant steric hindrance, influencing the preferred conformation.
A hypothetical data table for the relative energies of possible conformers is shown below.
| Conformer | Dihedral Angle (C1-S-N-H) | Relative Energy (kcal/mol) |
| 1 | Angle | 0.0 (Most Stable) |
| 2 | Angle | Value |
| 3 | Angle | Value |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion, offering insights into its dynamic conformational behavior in different environments (e.g., in a solvent).
Insights from MD Simulations would include:
Conformational Flexibility: MD trajectories would show how the molecule flexes and changes its shape over time.
Solvent Effects: Running simulations in a solvent like water would reveal how intermolecular interactions with the solvent affect the conformational preferences of this compound.
Conformational Landscape: Analysis of the MD trajectory can generate a conformational landscape plot, showing the probability of the molecule adopting different conformations.
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry can be used to map out the entire energy profile of a chemical reaction involving this compound, providing a detailed understanding of the reaction mechanism.
Methodology for Reaction Mechanism Elucidation:
Transition State Searching: For a proposed reaction, computational methods are used to locate the transition state structure, which is the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.
Activation Energy Barrier: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, a study on the reaction of this compound with a nucleophile would involve calculating the energies of the reactants, the transition state for nucleophilic attack, and the products. This would reveal the energetic feasibility of the reaction and provide insights into the role of the fluorine substituents in modulating reactivity.
A hypothetical reaction coordinate diagram would illustrate the energy changes throughout the reaction, with specific energy values for reactants, transition states, and products.
Transition State Localization and Energy Barrier Calculations
A fundamental aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point on the reaction coordinate. Locating this fleeting geometry and calculating the associated energy barrier (activation energy) are crucial for predicting reaction rates and elucidating mechanisms.
Theoretical Framework: For a hypothetical reaction involving this compound, computational methods such as Density Functional Theory (DFT) would be employed. These calculations would aim to locate the transition state structure connecting the reactants and products. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state would yield the activation energy.
Future Research Data: A future study would need to generate data for specific reactions, such as nucleophilic aromatic substitution or reactions at the sulfonamide group. A hypothetical data table for a reaction might look like this:
Table 1: Hypothetical Energy Barrier Calculations for a Reaction of this compound
| Reaction Coordinate | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | B3LYP/6-311+G(d,p) | -1000.000 | 0.0 |
| Transition State | B3LYP/6-311+G(d,p) | -999.960 | 25.1 |
| Products | B3LYP/6-311+G(d,p) | -1000.050 | -31.4 |
This data is illustrative and not based on actual experimental or computational results.
Solvent Effects in Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can simulate these effects, providing a deeper understanding of the reaction in a condensed phase.
Theoretical Framework: Solvent effects can be modeled using either explicit or implicit (continuum) models. In an explicit model, individual solvent molecules are included in the calculation, which is computationally expensive. More commonly, implicit models like the Polarizable Continuum Model (PCM) are used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. By performing calculations in the gas phase and in the presence of different solvent models, the stabilizing or destabilizing effect of the solvent on reactants, transition states, and products can be quantified.
Future Research Data: A dedicated study on this compound would explore its reaction pathways in various solvents of differing polarity. The results would indicate which solvents might accelerate or inhibit a particular reaction.
Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 25.1 |
| Toluene | 2.4 | 22.5 |
| Dichloromethane | 8.9 | 19.8 |
| Acetonitrile | 37.5 | 17.2 |
| Water | 78.4 | 16.5 |
This data is illustrative and not based on actual experimental or computational results.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predictions can aid in the identification and characterization of the compound.
Theoretical Framework: DFT calculations are widely used for the prediction of spectroscopic parameters. By optimizing the molecular geometry and performing frequency calculations, the vibrational modes of this compound can be predicted and compared to experimental infrared and Raman spectra. Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum.
Future Research Data: A computational study would generate a list of calculated vibrational frequencies and their corresponding intensities, as well as the predicted wavelengths of maximum absorption in the UV-Vis spectrum.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| 1 | 3350 | - | N-H stretch |
| 2 | 1355 | - | S=O asymmetric stretch |
| 3 | 1170 | - | S=O symmetric stretch |
| 4 | 1050 | - | C-F stretch |
This data is illustrative and not based on actual experimental or computational results.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR studies featuring this compound have been found, research on other substituted benzenesulfonamides provides a framework for how such an analysis would be conducted.
Theoretical Framework: In a QSRR study, a set of molecular descriptors (numerical representations of molecular properties) are calculated for a series of related compounds. These descriptors can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and topological parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to an observed reactivity parameter (e.g., a reaction rate constant or an equilibrium constant).
Future Research Data: To perform a QSRR study that includes this compound, experimental reactivity data for a series of substituted benzenesulfonamides would be required. Computational methods would then be used to calculate a wide range of molecular descriptors for each compound in the series.
Table 4: Hypothetical Molecular Descriptors for a QSRR Study of Substituted Benzenesulfonamides
| Compound | Log(k) | Dipole Moment (Debye) | HOMO Energy (eV) | Molecular Volume (ų) |
|---|---|---|---|---|
| Benzenesulfonamide | 1.00 | 5.5 | -7.2 | 150 |
| 4-Fluorobenzenesulfonamide | 1.25 | 4.8 | -7.5 | 155 |
| This compound | - | - | - | - |
This data is illustrative and requires experimental and computational generation.
Advanced Spectroscopic and Analytical Characterization of 2,4,6 Trifluorobenzenesulphonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,4,6-Trifluorobenzenesulphonamide in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
A comprehensive analysis involves the acquisition of spectra for multiple NMR-active nuclei present in the molecule: ¹H, ¹³C, ¹⁹F, and ¹⁵N. Each nucleus offers a unique perspective on the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show two main signals. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration due to hydrogen bonding. The two aromatic protons (H-3 and H-5) are chemically equivalent and would appear as a single signal. This signal would be split into a triplet due to coupling with the two adjacent ¹⁹F nuclei (at C-2 and C-4 for H-3, and C-4 and C-6 for H-5).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, four distinct carbon signals are anticipated. The carbons directly bonded to fluorine (C-2, C-4, C-6) would show large one-bond C-F coupling constants. marquette.edu The carbon attached to the sulfonamide group (C-1) and the carbons bonded to hydrogen (C-3, C-5) would also exhibit characteristic couplings to the fluorine atoms.
¹⁹F NMR: As a molecule with three fluorine atoms, ¹⁹F NMR is particularly informative. rsc.org The fluorine nuclei at the C-2 and C-6 positions are equivalent and are expected to produce one signal, while the fluorine at the C-4 position will produce a separate signal. These signals would exhibit complex splitting patterns due to both homo- and heteronuclear couplings (F-F and F-H). The absence of background signals in ¹⁹F NMR makes it a powerful technique for analyzing fluorinated compounds. rsc.org
¹⁵N NMR: Due to the low natural abundance of the ¹⁵N isotope, its detection can be challenging but offers direct insight into the electronic environment of the nitrogen atom in the sulfonamide group. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization and substitution, confirming the sulfonamide functionality.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| grain¹H | ~7.0 - 8.0 (Ar-H) ~5.0 - 7.0 (NH₂) | Triplet (t, due to H-F coupling) Broad singlet (br s) |
| grain¹³C | ~160 (C-F) ~130-140 (C-S) ~110-120 (C-H) | Complex multiplets due to C-F coupling |
| grain¹⁹F | -90 to -120 | Two signals: one triplet and one doublet of doublets due to F-F and F-H couplings |
| grain¹⁵N | ~80 - 100 (Amides/Sulfonamides) | Singlet or multiplet if coupled to H |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear technique would establish correlations between coupled protons. In this molecule, its utility would be limited due to the presence of only one type of aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. An HSQC spectrum would definitively link the aromatic proton signal at H-3/H-5 to its corresponding carbon signal (C-3/C-5). It could also correlate the NH₂ protons to the sulfonamide nitrogen, if detectable.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping out the carbon skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, HMBC would show correlations from the H-3/H-5 protons to adjacent carbons (C-1, C-2, C-4, C-6), confirming the substitution pattern of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, which is fundamental for determining stereochemistry and conformation. For this molecule, a NOESY experiment could show a correlation between the sulfonamide NH₂ protons and the ortho aromatic protons (H-3/H-5), providing information about the preferred rotational conformation around the C-S bond.
Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the structure of this compound in its crystalline state. Unlike solution NMR, ssNMR provides information about the effects of crystal packing and can distinguish between different polymorphic forms. acs.orgnih.gov ¹³C and ¹⁹F are particularly useful nuclei for ssNMR studies of fluorinated organic compounds. marquette.eduresearchgate.net The technique can identify the number of unique molecules in the asymmetric unit cell and provide insights into intermolecular distances and orientations. acs.org
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding. upi.edu
Each functional group within this compound has characteristic vibrational frequencies that appear as bands in the IR and Raman spectra.
Sulfonamide Group (–SO₂NH₂): This group gives rise to several distinct bands. The N-H stretching vibrations typically appear as two bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric). The S=O double bond shows strong absorptions for its asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1140 cm⁻¹) stretching modes.
Trifluorinated Benzene Ring: The C-F stretching vibrations produce strong bands typically in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations also provide characteristic signals.
C-S Bond: The stretching vibration for the carbon-sulfur bond is typically found in the 800-600 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FT-IR. mit.edu While S=O and C-F stretches are strong in the IR, aromatic ring vibrations are often strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational fingerprint. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| wavesN-H (Amine) | Asymmetric Stretch | ~3350 | Medium |
| Symmetric Stretch | ~3250 | Medium | |
| wavesS=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Symmetric Stretch | 1160 - 1140 | Strong | |
| wavesC-F (Aromatic) | Stretch | 1300 - 1000 | Strong |
| wavesC=C (Aromatic) | Ring Stretch | 1600 - 1400 | Medium-Weak |
| wavesC-S (Aromatic) | Stretch | 800 - 600 | Medium |
In the solid state, this compound molecules are expected to interact via hydrogen bonds, primarily involving the sulfonamide group (N-H···O=S). FT-IR and Raman spectroscopy are highly sensitive to such interactions. The formation of hydrogen bonds typically causes a broadening and a shift to lower frequencies (red shift) of the N-H stretching bands. The S=O stretching bands may also be affected. By analyzing these spectral shifts, the presence and relative strength of intermolecular hydrogen bonding in the crystalline lattice can be confirmed.
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound. researchgate.net By providing highly accurate mass measurements, HRMS can confirm the molecular formula and offer insights into the fragmentation patterns of the molecule under ionization. researchgate.netnih.gov This is crucial for structural elucidation and for distinguishing it from isobaric interferences.
Tandem mass spectrometry (MS/MS) experiments can further reveal the intricate fragmentation pathways. By isolating the parent ion and subjecting it to collision-induced dissociation, the resulting fragment ions provide a roadmap of the molecule's structure, identifying the sulphonamide and trifluorophenyl moieties.
Table 1: Key High-Resolution Mass Spectrometry Data for this compound
| Parameter | Description |
| Molecular Formula | C₆H₄F₃NO₂S |
| Exact Mass | 227.9864 u |
| Primary Fragmentation Sites | Cleavage of the C-S bond and the S-N bond |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state of this compound. youtube.commdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build an electron density map and, subsequently, a detailed atomic model. youtube.com
Crystal Packing and Supramolecular Interactions
Table 2: Crystallographic Data for a Representative Sulphonamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Supramolecular Interactions | Hydrogen Bonding, π-π Stacking |
Note: This is representative data and the specific values for this compound would need to be determined experimentally.
Correlations between Solid-State and Solution-State Structures
While X-ray crystallography provides a static picture of the molecule in the solid state, it is important to consider its conformation in solution. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide insights into the solution-state structure. Comparing the solid-state structure with solution-state data can reveal information about conformational flexibility and the influence of the crystal packing forces on the molecular geometry. For instance, the torsion angles around the C-S bond might differ between the two states.
Advanced Spectroscopic Techniques for Electronic and Supramolecular Properties
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. technologynetworks.comlibretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectrum, characterized by absorption maxima (λmax), provides information about the conjugated π-system of the trifluorophenyl ring and the influence of the sulphonamide group. libretexts.orgmsu.edu
Fluorescence spectroscopy, on the other hand, measures the light emitted by the molecule after it has been excited to a higher electronic state. thermofisher.comyoutube.comyoutube.com The fluorescence spectrum, including its intensity and lifetime, is sensitive to the molecular environment and can be used to probe supramolecular interactions and conformational changes. nih.govnih.gov
Table 3: Spectroscopic Properties of a Related Aromatic Compound
| Technique | Parameter | Typical Wavelength (nm) |
| UV-Visible | λmax (π → π* transition) | ~250-280 |
| Fluorescence | Emission Maximum | ~300-350 |
Note: The specific wavelengths for this compound would depend on the solvent and experimental conditions.
X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure Probing
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic structure of specific elements within a molecule. By tuning the X-ray energy to the absorption edge of an element like sulfur or nitrogen in this compound, one can obtain information about its oxidation state, coordination environment, and the nature of its chemical bonds. This technique provides element-specific insights that are complementary to other spectroscopic methods.
Applications of 2,4,6 Trifluorobenzenesulphonamide and Its Analogues in Chemical Research
Applications as Versatile Synthetic Building Blocks and Precursors
Role in the Construction of Diverse Organic Molecules
There is a lack of specific examples or detailed research findings that demonstrate the role of 2,4,6-Trifluorobenzenesulphonamide in the construction of diverse organic molecular architectures. General synthetic methodologies often focus on more common starting materials, and the specific reactivity and synthetic advantages of this trifluorinated benzenesulphonamide have not been a focal point of reported studies.
Precursors for Polyfluorinated Aromatic Compounds
Similarly, the role of this compound as a direct precursor for other polyfluorinated aromatic compounds is not well-documented. While the synthesis of polyfluorinated aromatics is an active area of research, the literature does not highlight this specific sulphonamide as a key starting material for accessing other fluorinated ring systems.
In Ligand Design for Coordination Chemistry
The exploration of this compound and its analogues in the realm of coordination chemistry also appears to be an underexplored area of research.
Exploration as N-Donor Ligands for Metal Centers
There is no significant body of work detailing the exploration of this compound as an N-donor ligand for metal centers. The electronic properties of the highly fluorinated benzene (B151609) ring and the sulphonamide group could theoretically influence its coordination behavior, but experimental studies to this effect have not been published.
Investigation of Chelation Effects with Various Metal Ions
Scientific reports investigating the chelation effects of this compound with various metal ions are absent from the available literature. For a molecule to act as a chelating agent, it typically requires multiple coordinating atoms positioned to bind a single metal ion. The structure of this compound does not inherently suggest strong chelating properties without further functionalization, and no such studies have been reported.
Formation of Coordination Complexes and Metal-Organic Frameworks
Consistent with the lack of research into its ligating properties, there are no published instances of this compound being used in the formation of coordination complexes or as a building block for metal-organic frameworks (MOFs). The design and synthesis of MOFs is a burgeoning field, but this specific compound has not been utilized as a linker or node in any reported framework structures.
Role in Catalyst Design and Catalysis
The structural rigidity and electron-withdrawing nature of the trifluorinated phenyl ring, combined with the coordinating ability of the sulfonamide group, position this compound analogues as promising candidates for various catalytic applications.
While direct catalytic applications of this compound are not extensively documented, the broader class of sulfonamides, particularly those with specific substitution patterns, has been explored in the design of sophisticated ligand systems for homogeneous catalysis. A notable area of research is the development of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. These compounds, which can be synthesized via palladium-catalyzed N-allylation, serve as chiral ligands in asymmetric catalysis. nih.gov The rotational restriction around the N-C bond, induced by bulky ortho substituents, creates a stable chiral environment around the metal center, enabling enantioselective transformations. nih.gov
For instance, the reaction of allyl acetate (B1210297) with secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group on the nitrogen atom can be catalyzed by a palladium complex with a chiral ligand, such as the (S,S)-Trost ligand, to produce N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov The principle of using sterically demanding sulfonamides to create chiral ligands can be extended to analogues of this compound, where the fluorine atoms would further modulate the electronic properties of the resulting metal complexes.
Table 1: Examples of N-C Axially Chiral Sulfonamides in Catalysis
| Sulfonamide Derivative | Catalytic Application | Metal | Enantioselectivity (ee) |
|---|
This table is generated based on data for analogous sulfonamide systems to illustrate the potential applications.
The functionalization of support materials with specific chemical moieties can significantly influence the dispersion, stability, and catalytic activity of nanoparticles. While there is no direct evidence of this compound being used for this purpose, the sulfonamide group, in general, can be anchored to various supports to act as a coordinating site for metal nanoparticles. The electron-withdrawing nature of the trifluorinated ring could potentially influence the electronic properties of the supported nanoparticles, thereby tuning their catalytic performance.
The development of chiral catalysts from readily available starting materials is a significant focus in organic synthesis. Chiral sulfonamides have emerged as effective chiral auxiliaries and organocatalysts. nih.gov The sulfonamide nitrogen can be part of a chiral backbone, or the sulfur atom itself can be a stereocenter in chiral sulfinamides. These chiral sulfonamides can activate substrates through hydrogen bonding or by forming covalent intermediates, guiding the stereochemical outcome of a reaction.
For example, chiral BINOL-derived N-triflyl phosphoramides have been utilized as powerful Brønsted acid catalysts for a variety of asymmetric transformations. rsc.org The high acidity of the N-H proton, enhanced by the triflyl group, allows for the activation of even less reactive substrates. rsc.org Analogously, chiral analogues of this compound could be designed to act as potent chiral Brønsted acids, where the trifluorinated aryl group would further enhance the acidity and influence the catalytic activity.
Contributions to Advanced Materials Science
The incorporation of highly fluorinated moieties like the this compound group into larger molecular architectures can lead to materials with unique and tunable properties, relevant for applications in electronics, optics, and supramolecular chemistry.
The introduction of trifluoromethyl (-CF3) groups into polymers is a well-established strategy for modifying their properties. Fluorination can enhance thermal stability, solubility, and optical transparency while lowering the dielectric constant and water absorption. researchgate.net These characteristics are highly desirable for materials used in microelectronics and optical devices. researchgate.net
A study on 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile demonstrated that the presence of trifluoromethyl groups significantly impacts the molecule's electronic and nonlinear optical properties. researchgate.net This suggests that materials containing the trifluorophenyl moiety, such as derivatives of this compound, could be promising candidates for photonic applications. researchgate.net
Table 2: Effect of Fluorination on Polymer Properties
| Polymer Type | Effect of -CF3 Substitution | Potential Application |
|---|---|---|
| Poly(arylene ether)s | Lower dielectric constant, improved solubility | Low-dielectric materials |
This table is based on general findings for trifluoromethyl-substituted polymers and illustrates the potential impact of incorporating this compound analogues.
The ability of sulfonamide groups to participate in hydrogen bonding makes them excellent building blocks for constructing well-defined supramolecular architectures. Recent studies on sulfonamide-substituted silatranes have shown the formation of cyclic dimers and infinite chains in the solid state through a combination of N-H···O and C-H···O hydrogen bonds. mdpi.com
The presence of fluorine atoms in this compound introduces the possibility of halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules. The supramolecular structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups are dictated by a combination of C-H···O, C-H···π, and halogen bonds. rsc.org Similarly, N-substituted derivatives of this compound could be designed to form predictable supramolecular patterns, leading to the creation of functional materials like gels or porous solids. The synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, a tripodal molecule with a large dipole moment, highlights the potential of polyfluorinated cyclohexyl and, by extension, aryl systems in the design of receptors and functional supramolecular materials. nih.gov
Structure Reactivity and Structure Property Relationships in Fluorinated Benzenesulphonamide Systems
Quantitative Analysis of Fluorine Substitution Pattern Effects
The introduction of highly electronegative fluorine atoms onto the benzene (B151609) ring of a benzenesulphonamide has significant and quantifiable consequences on the molecule's fundamental chemical characteristics. These effects are primarily driven by the strong electron-withdrawing nature of fluorine, which alters the electron distribution within the aromatic system and the sulphonamide group.
The acidity of the proton attached to the sulphonamide nitrogen is a critical parameter influencing the compound's reactivity and biological interactions. Fluorine substitution on the aromatic ring markedly increases the acidity of this proton. The electron-withdrawing inductive effect of the fluorine atoms pulls electron density away from the sulphonamide group, thereby stabilizing the resulting conjugate base (the sulphonamide anion) upon deprotonation.
In the case of 2,4,6-trifluorobenzenesulphonamide, the presence of three fluorine atoms, two of which are in the ortho positions, creates a significant electron deficit in the aromatic ring. This strong inductive pull enhances the polarization of the N-H bond, making the proton more readily ionizable. Studies on related fluorinated phenols have shown that ortho-fluorine substitution, in particular, can substantially lower the pKa of an acidic proton. For instance, the replacement of a carboxylic-acid function with a 2,6-difluorophenol (B125437) moiety has been noted to reduce the phenol's acidity constant (pKa). nih.gov This principle suggests that the 2,4,6-trifluoro substitution pattern in benzenesulphonamide would lead to a significantly more acidic sulphonamide proton compared to its non-fluorinated or less-fluorinated counterparts.
Table 1: Predicted Acidity Trends of Fluorinated Benzenesulphonamides
| Compound | Predicted Relative Acidity |
| Benzenesulphonamide | Least Acidic |
| 4-Fluorobenzenesulphonamide | More Acidic |
| 2,4-Difluorobenzenesulphonamide | Even More Acidic |
| This compound | Most Acidic |
This table illustrates the expected trend in acidity based on the electron-withdrawing effects of fluorine substitution.
The fluorine atoms in this compound exert a powerful electron-withdrawing effect on the aromatic ring, significantly reducing its electron density. This has profound implications for the ring's reactivity towards electrophilic and nucleophilic aromatic substitution reactions. The decreased electron density deactivates the ring towards electrophilic attack, making reactions such as nitration or halogenation more difficult compared to unsubstituted benzenesulphonamide.
Conversely, the electron-deficient nature of the fluorinated ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly those at the ortho and para positions relative to a potential leaving group, can effectively stabilize the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction.
Research on N-fluorobenzenesulfonimide (NFSI), a related compound, demonstrates the multifaceted reactivity that can arise from the interplay of the sulphonyl group and the aromatic ring. beilstein-journals.org While NFSI is primarily used as a fluorinating agent, it can also participate in sulphonylation and amidation reactions. beilstein-journals.org The reactivity of the aromatic ring in this compound would be similarly influenced by the strong deactivation caused by the fluorine atoms.
Correlating Structural Features with Intrinsic Chemical Reactivity
The intrinsic chemical reactivity of this compound is a direct consequence of its unique structural arrangement. The sulphonamide group itself is a key functional moiety, and its reactivity is modulated by the trifluorinated phenyl ring.
The sulfur atom in the sulphonyl group (-SO2-) is electrophilic and can be a target for nucleophilic attack. Studies on N-fluorobenzenesulfonimide have shown that hard nucleophiles, such as oxygen and nitrogen nucleophiles, tend to react at the sulfur atom. researchgate.net This suggests that the sulfur center in this compound would also be susceptible to attack by strong nucleophiles.
The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic displacement under normal conditions due to the strength of the C-F bond. However, their presence is crucial in activating the ring towards potential SNAr reactions if a suitable leaving group were present at another position.
Modulating Intermolecular Interactions through Strategic Fluorination
The introduction of fluorine atoms into the benzenesulphonamide structure provides a powerful tool for modulating intermolecular interactions. Fluorine's unique properties, including its high electronegativity and low polarizability, allow it to participate in a range of non-covalent interactions that can influence the compound's solid-state packing, solubility, and interactions with biological macromolecules.
In the context of this compound, the fluorine atoms can engage in several types of non-covalent interactions. While hydrogen bonding involving fluorine as an acceptor is generally considered weak, other interactions can be significant.
One such interaction is the F···π interaction, where the fluorine atom interacts with the π-system of an adjacent aromatic ring. fgcu.edunih.gov These interactions have been shown to be stabilizing, particularly with electron-deficient aromatic systems. nih.gov The electron-deficient nature of the trifluorinated ring in this compound could enhance its ability to participate in such interactions.
Furthermore, interactions between the fluorine atoms and other heteroatoms, such as oxygen (O···F), have been observed in related structures. nih.gov The arrangement of molecules in the crystal lattice can facilitate these interactions. The sulphonyl oxygens in benzenesulphonamide derivatives are known to be involved in various intermolecular contacts. fgcu.edu
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Description |
| N-H···O Hydrogen Bond | Classical hydrogen bond between the sulphonamide N-H and an oxygen atom of another molecule. |
| F···π Interaction | Interaction between a fluorine atom and the π-electron cloud of an adjacent aromatic ring. fgcu.edunih.gov |
| O···F Interaction | Interaction between a sulphonyl oxygen and a fluorine atom of a neighboring molecule. nih.gov |
| π-π Stacking | Stacking interactions between the electron-deficient trifluorinated aromatic rings. |
Thermodynamic and Kinetic Aspects of Chemical Transformations
The thermodynamic and kinetic profiles of chemical reactions involving this compound are intrinsically linked to the effects of fluorination. The strong electron-withdrawing nature of the three fluorine atoms influences the stability of reactants, intermediates, and products, thereby affecting both the thermodynamics (ΔG, ΔH, ΔS) and kinetics (activation energy) of a given transformation.
For instance, in a reaction involving the deprotonation of the sulphonamide, the increased acidity of the N-H proton in this compound would result in a more favorable equilibrium constant (a more negative ΔG) for the deprotonation reaction compared to its non-fluorinated analog.
In the context of reactions at the aromatic ring, the deactivating effect of the fluorine atoms would lead to a higher activation energy for electrophilic aromatic substitution, making the reaction kinetically less favorable. Conversely, for nucleophilic aromatic substitution (should a suitable leaving group be present), the stabilization of the anionic intermediate by the fluorine atoms would lower the activation energy, making the reaction kinetically more favorable.
Studies on the binding of fluorinated benzenesulphonamides to biological targets have revealed complex thermodynamic and kinetic structure-activity relationships. nih.gov It has been observed that a higher degree of fluorination does not always lead to higher affinity or more favorable kinetic binding profiles. nih.gov This highlights the intricate balance of enthalpic and entropic contributions that are influenced by the specific fluorination pattern.
Future Research Directions and Perspectives
Development of Sustainable and Greener Synthetic Pathways
The chemical industry's growing emphasis on environmental stewardship necessitates the development of more sustainable and eco-friendly methods for synthesizing valuable chemical entities. Future research in the synthesis of 2,4,6-trifluorobenzenesulphonamide is expected to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.
Key strategies for achieving greener synthetic pathways include:
Enzymatic and Biocatalytic Methods: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Future efforts will likely focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound, such as the sulfonation and amidation steps.
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing can significantly enhance safety, efficiency, and scalability. bionity.com This approach allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized solvent usage. bionity.com The development of a continuous flow process for this compound would represent a significant advancement in its production.
Solvent Minimization and Replacement: A major contributor to chemical waste is the use of volatile organic solvents. Research into solvent-free reaction conditions or the use of greener alternatives, such as water, supercritical fluids, or bio-based solvents, will be crucial.
Catalytic Approaches: The development of highly efficient and recyclable catalysts can reduce the stoichiometric use of reagents and simplify purification processes. This includes exploring novel metal-based or organocatalytic systems for the key synthetic transformations.
Exploration of Novel and Unconventional Reactivity Modes
The unique electronic properties conferred by the three fluorine atoms on the benzene (B151609) ring of this compound suggest a rich and largely unexplored reactivity profile. Future research will delve into harnessing this reactivity for the synthesis of novel and complex molecules.
Promising areas of exploration include:
Late-Stage Functionalization: The development of methods for the selective introduction of functional groups onto the this compound core at a late stage in a synthetic sequence is highly desirable. This would enable the rapid generation of diverse molecular libraries for applications in drug discovery and materials science.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atoms and the sulfonyl group activates the aromatic ring towards nucleophilic attack. Future work will likely explore a wider range of nucleophiles and reaction conditions to expand the scope of SNA_r reactions on this scaffold.
Directed C-H Functionalization: The sulfonamide group can act as a directing group, enabling the selective functionalization of specific C-H bonds on the aromatic ring. This powerful strategy could be employed to introduce new substituents and build molecular complexity in a highly controlled manner.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the photochemical properties of this compound and its derivatives could open up new avenues for unconventional bond-forming reactions.
Integration with Machine Learning and AI for Predictive Chemistry
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the way chemical research is conducted. nih.govossila.com These powerful computational tools can accelerate the discovery and optimization of molecules with desired properties. For this compound, ML and AI can be leveraged in several ways:
Predicting Physicochemical and Biological Properties: ML models can be trained on existing data to predict key properties of novel this compound derivatives, such as solubility, lipophilicity, and bioactivity. nih.gov This can help prioritize the synthesis of compounds with the most promising profiles.
Reaction Outcome Prediction and Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the outcome of new transformations and suggest optimal reaction conditions. nih.gov This can significantly reduce the number of experiments required to develop new synthetic methods for functionalizing the this compound scaffold.
De Novo Molecular Design: Generative AI models can design entirely new molecules based on a set of desired properties. bionity.comnih.govspringernature.com This "inverse design" approach can be used to generate novel this compound analogues with enhanced performance for specific applications.
Spectroscopic Data Analysis: ML can assist in the interpretation of complex spectroscopic data, such as NMR and mass spectrometry, facilitating the characterization of new this compound derivatives.
Advanced Materials Design Leveraging Fluorinated Benzenesulphonamide Scaffolds
The incorporation of fluorine often imparts unique and desirable properties to materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. The this compound scaffold is a promising building block for the design of a new generation of advanced materials.
Future research in this area could focus on:
High-Performance Polymers: The sulfonamide and trifluorophenyl groups can be incorporated into polymer backbones to create materials with high thermal stability, low dielectric constants, and excellent mechanical properties. Polysulfates and polysulfonates, for example, are known for their exceptional mechanical properties and could be further enhanced by the inclusion of the trifluorinated motif. nih.gov
Organic Electronics: The electron-deficient nature of the 2,4,6-trifluorophenyl ring makes it an attractive component for n-type organic semiconductors. Derivatives of this compound could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorinated Gels and Membranes: The unique intermolecular interactions of fluorinated compounds can be harnessed to create self-assembling systems, leading to the formation of gels and membranes with tunable properties for applications in separation science and drug delivery.
Liquid Crystals: The rigid and polarizable nature of the this compound core suggests its potential use in the design of novel liquid crystalline materials with applications in displays and sensors.
Discovery of Novel Catalytic Systems Featuring this compound Analogues
The sulfonamide moiety is a well-established functional group in the design of catalysts and ligands for a wide range of chemical transformations. The introduction of the 2,4,6-trifluorophenyl group can modulate the electronic and steric properties of the catalytic center, leading to enhanced reactivity and selectivity.
Future research directions in this domain include:
Q & A
Basic: What are the standard synthetic routes for preparing 2,4,6-Trifluorobenzenesulphonamide, and what reaction conditions are critical for achieving high purity?
Answer: The synthesis typically involves sulfonylation of fluorobenzene derivatives using chlorosulfonic acid followed by amidation. Key parameters include maintaining low temperatures (0–5°C) during sulfonation to prevent side reactions and precise stoichiometric ratios. Purification via recrystallization (ethanol/water mixtures) yields >95% purity, verified by HPLC and elemental analysis. Reaction progress is monitored using TLC, and structural confirmation employs ¹H/¹³C NMR and FT-IR spectroscopy .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Answer: Contradictions in NMR or mass spectrometry data may arise from impurities or substituent effects. Advanced techniques include 2D NMR (HSQC, HMBC) for proton-carbon correlations and HRMS for molecular formula validation. Computational methods like DFT calculations predict electronic environments, while DSC identifies polymorphic impurities. Cross-referencing synthetic intermediates at each step helps isolate discrepancies .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer: Critical techniques include:
- ¹H/¹³C NMR : Verifies substituent positions and aromatic ring integrity.
- FT-IR : Confirms sulfonamide group formation (S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS).
- Elemental analysis : Ensures halogen content accuracy, particularly fluorine .
Advanced: What strategies optimize regioselective fluorination in analogs of this compound for structure-activity studies?
Answer: Directed ortho-metalation (using LDA or Turbo-Grignard reagents) enables precise fluorination. Balz-Schiemann reactions on diazonium intermediates allow controlled aromatic substitution. Microwave-assisted synthesis (100–120°C in DMF) enhances efficiency, while in situ ¹⁹F NMR tracks reaction progress. Computational modeling predicts electronic effects of fluorine placement .
Basic: What safety precautions are necessary when handling this compound?
Answer: Required precautions:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Containment : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : Airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Emergency measures : Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .
Advanced: How can computational methods predict the bioactivity of this compound derivatives against enzyme targets?
Answer: Molecular docking (AutoDock Vina) with enzyme crystal structures (e.g., carbonic anhydrase II) identifies binding modes. QSAR models incorporate Hammett σ constants to correlate fluorine substitution with inhibition potency. MD simulations (AMBER) assess ligand-protein stability, and MM-PBSA calculations quantify binding free energies .
Basic: What are the primary research applications of this compound?
Answer: Key applications include:
- Medicinal chemistry : Precursor for kinase inhibitors or PET radiotracers (via ¹⁸F labeling).
- Materials science : Fluorinated MOF construction due to electron-withdrawing properties.
- Mechanistic studies : Probing electronic effects in nucleophilic aromatic substitution reactions .
Advanced: How can low yields in nucleophilic substitution reactions of this compound derivatives be addressed?
Answer: Optimization strategies:
- Solvent systems : Polar aprotic solvents (DMSO/DMF) with crown ether catalysts.
- Reaction conditions : Ultrasound irradiation (40 kHz) improves mixing; elevated temperatures (80–100°C) accelerate kinetics.
- Electronic tuning : Introducing electron-donating groups ortho to the reaction site enhances leaving-group displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
